molecular formula C21H22N2O2S B2764103 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide CAS No. 2034513-62-5

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide

Cat. No. B2764103
CAS RN: 2034513-62-5
M. Wt: 366.48
InChI Key: LFSRCJHEKXCOKJ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-naphthamide, also known as Furan-2-yl-thiomorpholine-naphthylamide (FTNA), is a chemical compound that has gained interest in scientific research due to its potential applications in biochemistry and physiology. FTNA is a fluorescent probe that can be used to detect enzymatic activity and protein-protein interactions.

Scientific Research Applications

Gold-Catalyzed Furan/Yne Cyclizations

The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes is a notable method, offering an efficient pathway to protected 1-naphthol derivatives. These derivatives could be further transformed into benzocoumarins, indicating potential applications in synthetic organic chemistry and material sciences due to their high stereoselectivities and mild reaction conditions (Wang et al., 2012).

Naphtho[2,1-b]furan Derivatives and Biological Evaluation

The synthesis and biological evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus have been explored. These compounds have shown promising effects against tested Gram-positive and negative bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (El-Wahab et al., 2011).

Photovoltaic Materials Development

Research on furan-based photovoltaic materials, specifically the development of naphtho[2,3-b:6,7-b′]difuran (NDF) based copolymers, has led to significant advancements in the efficiency of organic solar cells. The introduction of NDF-3T has achieved a power conversion efficiency of 14.21%, outperforming analogs and setting a new record for furan-based photovoltaic materials (Zheng et al., 2021).

Synthesis of Furonaphthoquinones

The synthesis of furonaphthoquinones, through the reaction of 2-acetoxy-1,4-naphthoquinone with N-(1-propenyl)morpholine, has been documented, providing insights into novel methods for constructing complex quinone structures. These compounds could have potential applications in the development of new materials or as intermediates in pharmaceutical synthesis (Kakisawa & Tateishi, 1970).

Safety and Hazards

It may cause eye and skin irritation .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)22-14-20(17-8-11-25-15-17)23-9-12-26-13-10-23/h1-8,11,15,20H,9-10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSRCJHEKXCOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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